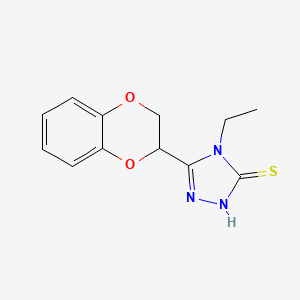![molecular formula C21H25ClN2O3S B14986162 1-[(3-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B14986162.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a phenylethyl group, and a methanesulfonyl group attached to a chlorophenyl ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carboxamide group: This step involves the reaction of the piperidine ring with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction, where the piperidine ring is reacted with a phenylethyl halide.
Introduction of the methanesulfonyl group: This step involves the reaction of the chlorophenyl ring with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
1-[(3-Chlorophenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
- (3S)-1-{[(3,4-dichlorophenyl)methane]sulfonyl}-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H25ClN2O3S |
|---|---|
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methylsulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16(18-7-3-2-4-8-18)23-21(25)19-10-12-24(13-11-19)28(26,27)15-17-6-5-9-20(22)14-17/h2-9,14,16,19H,10-13,15H2,1H3,(H,23,25) |
Clé InChI |
HIAKNQVPKPMWKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B14986085.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14986088.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}pentanamide](/img/structure/B14986093.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986099.png)
![4-(acetylamino)-N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14986107.png)
![N-(3-Chloro-2-methylphenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14986116.png)
![3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14986121.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14986124.png)
![N-benzyl-2-((5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B14986131.png)
![2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B14986168.png)
![N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B14986173.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14986179.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B14986185.png)

